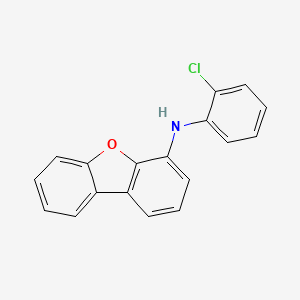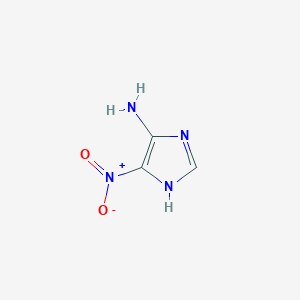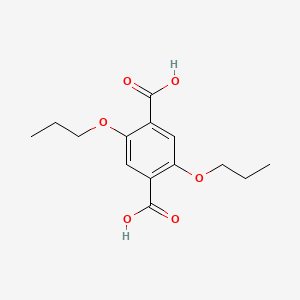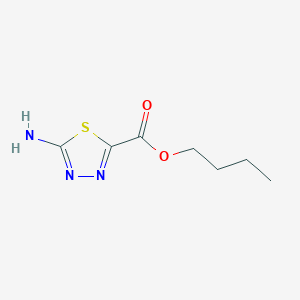
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with an ethylidene group and a carboxylate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. The reaction is carried out at room temperature, providing good to excellent yields . Another method involves the reaction of the corresponding amine with an ethylidene precursor under acidic conditions to form the pyrrolidine ring, followed by esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
化学反应分析
Types of Reactions
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学研究应用
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylidene group may participate in covalent bonding with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
相似化合物的比较
Similar Compounds
Methyl (S)-4-ethylidenepyrrolidine-2-carboxylate: Lacks the hydrochloride salt form, resulting in different solubility properties.
Ethyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate: Contains an ethyl ester instead of a methyl ester, affecting its reactivity and applications.
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate acetate: Contains an acetate salt form, which may alter its stability and solubility.
Uniqueness
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride is unique due to its specific combination of functional groups and salt form, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications in research and industry.
属性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
methyl (2S,4E)-4-ethylidenepyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-3-6-4-7(9-5-6)8(10)11-2;/h3,7,9H,4-5H2,1-2H3;1H/b6-3+;/t7-;/m0./s1 |
InChI 键 |
DBHZYKOFMLBVNV-LLOLQHSASA-N |
手性 SMILES |
C/C=C/1\C[C@H](NC1)C(=O)OC.Cl |
规范 SMILES |
CC=C1CC(NC1)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



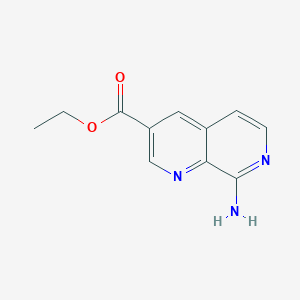


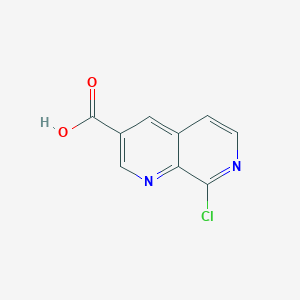

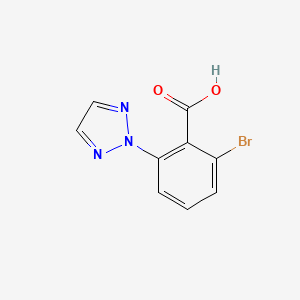

![4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764674.png)
